Diacetolol hydrochloride
Description
Historical Context of Diacetolol (B1670378) Hydrochloride Discovery and Early Research
The discovery and early research on diacetolol hydrochloride are intrinsically linked to the development and clinical investigation of acebutolol (B1665407) in the latter half of the 20th century. Initial studies on acebutolol's pharmacokinetics revealed the presence of a prominent metabolite, which was subsequently identified as diacetolol. wikipedia.orgfda.gov A pivotal study published in 1982 provided a detailed pharmacological comparison between diacetolol and acebutolol, establishing its identity as M & B 16,942 and characterizing its beta-blocking properties. nih.gov This early work was crucial in understanding that the clinical effects of acebutolol were attributable to both the parent compound and its active metabolite.
Role of this compound as a Metabolite in Preclinical Studies
Preclinical studies have been instrumental in elucidating the pharmacological profile of diacetolol. It is formed through the N-acetylation of acebutolol during first-pass metabolism. fda.govnih.gov Research in animal models, including rabbits and rats, has been fundamental to understanding its pharmacokinetic properties. nih.govresearchgate.netresearchgate.net These studies have shown that diacetolol possesses a longer half-life than acebutolol, contributing to the sustained therapeutic action of the parent drug. wikipedia.orgpatsnap.com
Pharmacological investigations have revealed that diacetolol is a cardioselective beta-1 blocker. wikipedia.orgncats.io Interestingly, while its beta-blocking potency is less than that of acebutolol in some in vitro models, it exhibits greater cardioselectivity. ncats.ionih.govresearchgate.net Furthermore, diacetolol possesses weak intrinsic sympathomimetic activity (ISA) but lacks significant membrane-stabilizing activity (MSA), distinguishing its pharmacological profile from that of its parent compound. nih.govresearchgate.net
Significance of this compound in Pharmaceutical Research Paradigms
The study of this compound has had a notable impact on pharmaceutical research, particularly in the areas of drug metabolism and pharmacokinetics. The recognition of its significant and active role challenged the earlier paradigm that often considered metabolites as inactive excretion products. The case of acebutolol and diacetolol highlights the importance of evaluating the pharmacological activity of major metabolites during drug development.
Furthermore, research into diacetolol has contributed to the broader understanding of beta-blockers. Comparative studies involving diacetolol, acebutolol, and other beta-blockers like metoprolol (B1676517) and propranolol (B1214883) have provided deeper insights into the nuances of cardioselectivity and intrinsic sympathomimetic activity. nih.gov This has helped in refining the understanding of the structure-activity relationships within this important class of cardiovascular drugs.
Overview of Key Research Themes and Methodological Approaches
Key research themes surrounding this compound have centered on its pharmacokinetic profile, pharmacological activity, and its comparative effects with acebutolol. Methodologically, high-performance liquid chromatography (HPLC) has been a cornerstone for the simultaneous determination of acebutolol and diacetolol in plasma and urine, enabling detailed pharmacokinetic analyses. nih.govresearchgate.net
Preclinical research has heavily relied on animal models to investigate absorption, distribution, metabolism, and excretion (ADME) pathways. nih.govresearchgate.net In vitro studies using isolated tissues have been crucial for characterizing its receptor-binding affinity and cardioselectivity. ncats.ionih.gov Clinical research in human subjects has been essential for determining its bioavailability, half-life, and antihypertensive effects. nih.govnih.gov
Detailed Research Findings
Pharmacokinetic Properties
Studies have consistently shown that after oral administration of acebutolol, diacetolol reaches peak plasma concentrations and has a longer elimination half-life compared to the parent drug. wikipedia.org This contributes to a more sustained beta-blocking effect.
| Parameter | Acebutolol | Diacetolol |
| Time to Peak Plasma Level | 2-2.5 hours | 4 hours |
| Elimination Half-life | 3-4 hours | 8-13 hours |
| Data derived from studies on the pharmacokinetics of acebutolol and its metabolite, diacetolol. wikipedia.orgpatsnap.comfda.gov |
Pharmacological Activity
Diacetolol's pharmacological activity has been well-characterized. It is a cardioselective beta-1 adrenergic antagonist with partial agonist activity. wikipedia.orgncats.io
| Property | Finding |
| Beta-1 Selectivity | Greater than acebutolol in some models. ncats.ioresearchgate.net |
| Intrinsic Sympathomimetic Activity (ISA) | Present (weak). nih.govresearchgate.net |
| Membrane Stabilizing Activity (MSA) | Not significant. nih.govresearchgate.net |
| Summary of the key pharmacological properties of diacetolol. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19;/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLYGXRMVLYFNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28197-69-5 (Parent) | |
| Record name | Diacetolol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069796049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30995036 | |
| Record name | N-(3-Acetyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73899-76-0, 69796-04-9 | |
| Record name | Diacetolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73899-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diacetolol hydrochloride [USAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069796049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-N-(3-Acetyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)acetamide monohydrochloride | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIACETOLOL HYDROCHLORIDE | |
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| Record name | N-(3-Acetyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30995036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.552 | |
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| Record name | DIACETOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN9199S55X | |
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Synthetic Methodologies and Chemical Development of Diacetolol Hydrochloride
Established Synthetic Routes for Diacetolol (B1670378) Hydrochloride in Research Scale
The synthesis of Diacetolol, and by extension its hydrochloride salt, is closely linked to the synthesis of its parent drug, acebutolol (B1665407). A common synthetic approach involves the preparation of a key phenol (B47542) intermediate, which is then elaborated to introduce the aminopropoxy side chain characteristic of many beta-blockers. theswissbay.ch
A representative synthesis starts with p-acetamidophenol, which undergoes a Friedel-Crafts acetylation to introduce an acetyl group, yielding N-(3-acetyl-4-hydroxyphenyl)acetamide. This intermediate is a crucial building block. The subsequent steps involve the reaction of this phenol with epichlorohydrin, followed by the opening of the resulting epoxide ring with isopropylamine (B41738) to form the final Diacetolol base. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.
Table 1: Key Intermediates in the Established Synthesis of Diacetolol
| Intermediate Name | Chemical Structure | Role in Synthesis |
| p-Acetamidophenol | Starting material | |
| N-(3-acetyl-4-hydroxyphenyl)acetamide | Key phenol intermediate after Friedel-Crafts acetylation | |
| N-(3-acetyl-4-(oxiran-2-ylmethoxy)phenyl)acetamide | Epoxide intermediate formed by reaction with epichlorohydrin | |
| Diacetolol (free base) | Final product before salt formation |
Novel Synthetic Approaches to Diacetolol Hydrochloride and its Precursors
Research into novel synthetic approaches often focuses on improving efficiency, reducing the number of steps, and employing more environmentally benign reagents. While specific novel routes for Diacetolol are not extensively detailed in readily available literature, general advancements in the synthesis of aryloxypropanolamine beta-blockers are applicable. These can include the use of phase-transfer catalysts to improve the efficiency of the etherification step between the phenolic precursor and epichlorohydrin. google.com
Stereoselective Synthesis of this compound Enantiomers
Diacetolol possesses a chiral center in the hydroxypropoxy side chain, and therefore exists as a pair of enantiomers. fluorochem.co.uk The pharmacological activity of many beta-blockers resides primarily in one enantiomer. Consequently, the stereoselective synthesis of the individual enantiomers of Diacetolol is of significant interest.
Strategies for Chiral Resolution and Asymmetric Synthesis
Chiral Resolution: One common strategy to obtain enantiomerically pure Diacetolol is through the resolution of a racemic mixture. pharmtech.com This can be achieved by several methods:
Diastereomeric Salt Formation: The racemic Diacetolol base can be reacted with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. pharmtech.com
Chiral Chromatography: This is a powerful technique for separating enantiomers. nih.govacs.org Racemic Diacetolol can be passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). nih.govtandfonline.com The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. oup.com Cellobiohydrolase (CBH) and amylose-based CSPs have been successfully used for the enantioselective determination of Diacetolol. nih.govnih.gov
Asymmetric Synthesis: Asymmetric synthesis aims to directly produce a single enantiomer, which is often more efficient than resolving a racemate. uclm.esyork.ac.uk For aryloxypropanolamine beta-blockers, a common strategy involves the use of a chiral building block. For example, optically pure (R)- or (S)-epichlorohydrin can be used as the starting material. google.com The reaction of N-(3-acetyl-4-hydroxyphenyl)acetamide with a chiral epichlorohydrin, followed by reaction with isopropylamine, would yield the corresponding enantiomer of Diacetolol.
Another approach is the catalytic asymmetric dihydroxylation of an appropriate allylic ether precursor, a method that has been successfully applied to the synthesis of other aryloxypropanolamines. tandfonline.com
Evaluation of Enantiomeric Purity in Synthesized Batches
Once a stereoselective synthesis or resolution has been performed, it is crucial to determine the enantiomeric purity of the product. This is typically expressed as enantiomeric excess (e.e.).
The primary method for evaluating the enantiomeric purity of Diacetolol is chiral HPLC. nih.govnih.govoup.com By using a suitable chiral stationary phase, the two enantiomers can be separated and their relative peak areas can be used to calculate the enantiomeric excess. Methods have been developed for the sensitive and enantioselective determination of Diacetolol enantiomers in various matrices. nih.gov
Table 2: Analytical Techniques for Enantiomeric Purity of Diacetolol
| Analytical Technique | Principle | Key Findings/Applications |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Baseline separation of Diacetolol enantiomers achieved using cellobiohydrolase (CBH) and amylose-based CSPs. nih.govnih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the sensitivity and selectivity of mass spectrometry. | High-throughput and sensitive method for the simultaneous determination of individual Diacetolol enantiomers. nih.govoup.com |
| Indirect Assay with Chiral Derivatizing Agents | Reaction of the racemic mixture with a chiral reagent to form diastereomers that can be separated by standard chromatography. | Comparison with direct HPLC methods has been performed using agents like (+)-(S)-1-(1-naphthyl)ethyl isocyanate. nih.gov |
Optimization of Synthetic Efficiency and Atom Economy in Research Settings
In a research context, optimizing the synthesis of this compound involves maximizing the chemical yield while minimizing waste, a concept known as atom economy. Strategies for optimization could include:
Catalyst Screening: Investigating different catalysts for the key reaction steps, such as the Friedel-Crafts acylation and the etherification reaction, to improve yields and reaction times.
Solvent and Temperature Optimization: Systematically varying the solvent and reaction temperature to find the conditions that provide the best balance of reaction rate, yield, and purity.
Process Intensification: Exploring techniques like flow chemistry, which can offer better control over reaction parameters and potentially lead to higher efficiencies and safer operation.
Development of this compound Derivatives and Analogs
The development of derivatives and analogs of a pharmacologically active compound is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and potentially discover compounds with improved properties. ontosight.ai For Diacetolol, this could involve:
Modification of the Acetanilide Moiety: Altering the substituents on the aromatic ring or changing the nature of the amide group could influence the compound's interaction with its biological target.
Variation of the N-Alkyl Group: Replacing the isopropyl group on the nitrogen atom with other alkyl or arylalkyl groups can impact the compound's selectivity and potency.
Prodrugs: The development of prodrugs, which are derivatives that are converted to the active compound in the body, is another area of investigation. For example, acyloxyalkyl derivatives have been explored as bioreversible prodrug moieties for primary and secondary amine functions in drugs. google.comgoogle.com
Isotopically Labeled Analogs: The synthesis of deuterium-labeled Diacetolol (Diacetolol-d7) has been reported. medchemexpress.com These labeled compounds are valuable tools in analytical and metabolic studies.
Molecular and Cellular Pharmacology of Diacetolol Hydrochloride
Receptor Binding and Ligand-Target Interactions
The pharmacological activity of diacetolol (B1670378) hydrochloride is primarily defined by its affinity and selectivity for beta-adrenergic receptors. ncats.ionih.gov Its interaction with these receptors, as well as potential off-target effects, are crucial for understanding its cellular impact.
Beta-Adrenergic Receptor Subtype Affinities and Selectivity (e.g., β1 vs. β2)
Diacetolol is recognized for its cardioselectivity, demonstrating a greater affinity for β1-adrenergic receptors, which are predominantly located in the heart, compared to β2-adrenergic receptors found in bronchial and vascular smooth muscle. ncats.ionih.gov This selectivity is a key characteristic that distinguishes its pharmacological profile. In vitro studies have shown that while the β-adrenoceptor blocking potency of diacetolol is less than its parent compound, acebutolol (B1665407), its cardioselectivity is greater. ncats.io
A comparative study in humans assessed the cardiac and bronchial β-adrenoceptor blockade of diacetolol against acebutolol, metoprolol (B1676517), and propranolol (B1214883). nih.gov Cardiac β-adrenoceptor blockade was measured by the reduction in exercise heart rate, while bronchial blockade was determined by the antagonism of isoprenaline-induced bronchodilation. nih.gov The results indicated that diacetolol is more cardioselective than acebutolol and propranolol. nih.gov While metoprolol showed a greater reduction in exercise heart rate, the interpretation is complex due to diacetolol's intrinsic sympathomimetic activity (ISA). nih.gov This partial agonist activity means that while it blocks the receptor, it also causes a slight activation. patsnap.com
The chemical structure of diacetolol, including its acetamide (B32628) moiety and hydroxypropoxy side chain, is crucial for its binding affinity and selectivity to beta-adrenergic receptors. ontosight.ai These structural features likely engage in hydrogen bonding and other interactions within the receptor's binding pocket, influencing its antagonist and partial agonist properties. ontosight.ai
| Drug | Reduction in Exercise Heart Rate (%) | Airway Isoprenaline Dose Ratio |
|---|---|---|
| Diacetolol | 22 | 2.4 |
| Acebutolol | 24 | 8 |
| Metoprolol | 28 | 2.7 |
| Propranolol | 25 | 72 |
Alpha-Adrenergic Receptor Modulation
The primary mechanism of action for diacetolol hydrochloride is centered on its interaction with beta-adrenergic receptors. ncats.ioontosight.ai While the literature extensively covers its β-blocking activities, there is limited specific information available regarding direct agonistic or antagonistic activity of diacetolol on alpha-adrenergic receptors. Alpha-adrenergic receptors are another class of adrenergic receptors that mediate various physiological responses, including vasoconstriction and neurotransmitter release. nih.govnih.gov Generally, beta-blockers, particularly selective ones like diacetolol, are not expected to have significant direct effects on alpha-receptors. Any influence on alpha-adrenergic pathways would likely be indirect, resulting from the primary beta-blockade and the subsequent physiological cascade.
Investigation of Off-Target Receptor Interactions
Beyond its primary targets, the potential for a drug to interact with other receptors, known as off-target interactions, is an important area of pharmacological investigation. For diacetolol, research into such interactions is not extensively documented in publicly available literature. However, studies on beta-blockers as a class have explored potential off-target effects, for instance, on gut hormone receptors, though specific data for diacetolol is lacking. plos.org One study did note that diacetolol has no significant membrane-stabilizing activity, an effect seen with some other beta-blockers that is independent of adrenoceptor blockade. ncats.io Further research is needed to comprehensively map the off-target interaction profile of this compound.
Intracellular Signaling Pathway Modulation
The binding of diacetolol to beta-adrenergic receptors initiates a cascade of intracellular events, fundamentally altering cellular signaling. ontosight.ai
G-Protein Coupled Receptor (GPCR) Downstream Signaling
Beta-adrenergic receptors are a classic example of G-protein coupled receptors (GPCRs). ontosight.aiwikipedia.org When an agonist like epinephrine (B1671497) binds to a β1-receptor, it activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. genome.jpgenome.jp Diacetolol, by acting as an antagonist at these receptors, blocks this activation. ontosight.ai This blockade prevents the conformational changes in the receptor that are necessary to activate the G-protein. ontosight.aiwikipedia.org Consequently, the entire downstream signaling cascade that would normally be initiated by the Gs protein is inhibited. ebi.ac.uk The intrinsic sympathomimetic activity of diacetolol suggests that it can cause a low level of G-protein activation, distinguishing it from pure antagonists. nih.govpatsnap.com
Effects on Second Messenger Systems (e.g., cAMP)
A primary consequence of diacetolol's antagonism of β1-adrenergic receptors is the modulation of second messenger systems, most notably cyclic adenosine (B11128) monophosphate (cAMP). genome.jpgenome.jp The activation of adenylyl cyclase by the Gs protein leads to the conversion of ATP to cAMP. genome.jp As a critical second messenger, cAMP goes on to activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to physiological effects such as increased heart rate and contractility. genome.jpgenome.jp
Enzyme Kinetic Studies and Inhibition/Activation Mechanisms
Diacetolol is formed from its parent compound, acebutolol, through significant first-pass metabolism. nih.gov The process involves hydrolysis by the enzyme carboxylesterase 2 (CES2), followed by acetylation by N-acetyltransferase 2 (NAT2). researchgate.netresearchgate.net Studies using human liver microsomes (HLM) and intestinal microsomes have confirmed the roles of these enzymes in the metabolic conversion. researchgate.net
Computational methods are increasingly being used to predict drug metabolism pathways and the enzymes involved. nih.gov Systems like MetaDrug and MetaSite help in identifying the site of metabolism and the role of P450 enzymes. nih.gov These computational tools, along with traditional enzyme kinetic studies, provide a comprehensive understanding of the metabolic fate of diacetolol and its precursors. nih.govresearchgate.net
Table 1: Key Enzymes in Diacetolol Metabolism
| Precursor | Metabolite | Enzyme(s) Involved | Method of Identification |
|---|---|---|---|
| Acebutolol | Diacetolol | Carboxylesterase 2 (CES2), N-acetyltransferase 2 (NAT2) | Human liver and intestinal microsomes, recombinant enzymes researchgate.netresearchgate.net |
Ion Channel Modulation in In Vitro Systems
The primary mechanism of action of diacetolol involves the modulation of beta-adrenergic receptors, which are linked to ion channel function. As a beta-blocker, diacetolol antagonizes these receptors, leading to downstream effects on ion channels, particularly calcium (Ca2+) and potassium (K+) channels, in cardiac and other tissues. nih.govhres.ca
While direct modulation of specific ion channels by diacetolol is not extensively detailed in the provided search results, the functional outcomes of its beta-blocking activity imply significant influence over ion channel activity. For instance, the anti-arrhythmic effects of diacetolol are attributed to the stabilization of the cardiac membrane and a reduction in excitability, processes heavily dependent on the coordinated function of various ion channels. patsnap.com
The modulation of ion channels is a critical aspect of the therapeutic action of many cardiovascular drugs. ijbs.comresearchgate.net In vitro model systems, such as cultured neuronal networks and cardiomyocytes derived from pluripotent stem cells, are valuable tools for studying the effects of compounds on ion channel function. ijbs.commdpi.com These systems allow for detailed electrophysiological investigations, including patch-clamp recordings and calcium imaging, to characterize how drugs like diacetolol alter ion channel activity. mdpi.com
Functional Pharmacological Characterization in Isolated Tissue and Cell Line Models
Organ bath studies are a classical pharmacological method used to assess the effects of drugs on isolated tissues. dmt.dkreprocell.comnih.gov These studies have been instrumental in characterizing the pharmacological properties of diacetolol. In vitro experiments using isolated atrial and tracheal tissues have demonstrated the beta-adrenoceptor blocking potency and cardioselectivity of diacetolol. nih.gov
In these studies, diacetolol was found to be less potent than its parent compound, acebutolol, in blocking beta-adrenoceptors, but it exhibited greater cardioselectivity, meaning it has a more pronounced effect on heart tissue (atria) compared to airway tissue (trachea). nih.gov This selectivity is an important characteristic for beta-blockers, as it can reduce the risk of bronchospasm in susceptible individuals.
Organ bath setups allow for the measurement of tissue responses, such as muscle contraction and relaxation, in a controlled environment. dmt.dk This enables the quantification of a drug's efficacy and potency and helps to elucidate its mechanism of action. nih.gov
Cell-based assays are essential tools for studying receptor activation and the subsequent functional responses at a cellular level. murigenics.comicosagen.comeurofinsdiscovery.com These assays can range from measuring cell proliferation and cytotoxicity to investigating receptor binding, cell signaling pathways, and protein movement. murigenics.com
For a compound like diacetolol, cell-based assays would be employed to quantify its interaction with beta-adrenergic receptors. Techniques such as immunocytochemical assays can be used to measure downstream signaling events, like the phosphorylation of extracellular signal-regulated kinases (ERKs), as an index of receptor activation. frontiersin.org
High-throughput screening (HTS) platforms often utilize cell-based assays to screen large libraries of compounds for their effects on specific cellular targets. frontiersin.orgresearchgate.net These assays provide valuable data on the potency and efficacy of drugs, helping to identify promising candidates for further development. eurofinsdiscovery.com
Investigation of Intrinsic Sympathomimetic Activity in Preclinical Models
Intrinsic sympathomimetic activity (ISA) refers to the partial agonist effect of some beta-blockers, where they not only block the receptor but also provide a low level of stimulation. patsnap.comhres.ca Diacetolol has been shown to possess weak ISA. nih.gov
This property was demonstrated in preclinical models, such as catecholamine-depleted rats, where diacetolol caused a slight increase in heart rate (tachycardia). hres.ca The presence of ISA can be beneficial, as it may help to avoid some of the side effects associated with beta-blockade, such as severe bradycardia (an abnormally slow heart rate). patsnap.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acebutolol |
| Acetolol |
| Tranylcypromine (B92988) |
| Isoprenaline |
| Metoprolol |
| Propranolol |
| SNC80 |
| ADL5859 |
| DADLE |
| PN6047 |
| Naltrindole |
| Tetraethylammonium |
| Yoda1 |
| GsMTx4 |
| Suramin |
| DIDS |
| Ouabain |
| Adrenaline |
| Methylchloroform |
| Digitalis |
| Lisinopril |
| Benazepril |
| Moexipril |
| Perindopril |
| Quinapril |
| Ramipril |
| Spirapril |
| Indapamide |
| Chlorthalidone |
| Nimodipine |
| Carvedilol |
| Esmolol |
| Alprenolol |
| Atenolol |
| Nadolol |
| Sotalol |
| Nebivolol |
| Lacidipine |
| Pseudoephedrine |
| Desloratadine |
| Gatifloxacin |
| Sorafenib |
| Tolbutamide |
| Sulfaphenazole |
| Ethanol |
| Oseltamivir |
| Orlistat |
| Eslicarbazepine acetate |
| Epigallocatechin gallate |
| Pregnenolone 16α-carbonitrile |
| Tri-o-tolylphosphate |
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Key Structural Motifs for Receptor Recognition and Binding
The interaction of diacetolol (B1670378) with its target, the β-adrenergic receptor, is governed by specific structural components that are crucial for recognition and binding. nih.govmedchemexpress.com The binding site of these receptors is a cavity formed by a particular arrangement of amino acids. epo.org
The key structural motifs of aryloxypropanolamine beta-blockers like diacetolol that are essential for binding to β-adrenergic receptors include:
The Aryloxy Group: The aromatic ring and the ether oxygen are critical for binding. The nature and position of substituents on the aromatic ring significantly influence the drug's affinity and selectivity for β1 versus β2 receptors.
The Propanolamine (B44665) Side Chain: This flexible chain correctly positions the other functional groups for optimal interaction with the receptor.
The Secondary Amine: The nitrogen atom, which is typically protonated at physiological pH, forms a crucial ionic bond with a conserved aspartate residue in the transmembrane helix 3 of the β-receptor. The substituent on the amine (an isopropyl group in diacetolol) influences the drug's affinity and selectivity.
The Hydroxyl Group: The hydroxyl group on the propanolamine side chain is essential for high-affinity binding, likely through hydrogen bonding with an asparagine residue in transmembrane helix 7 of the receptor.
The stereochemistry at the carbon atom bearing the hydroxyl group is also critical. For most beta-blockers, the (S)-enantiomer is significantly more active than the (R)-enantiomer. Diacetolol is a racemic mixture. nih.gov
Impact of Substituent Modifications on Diacetolol Hydrochloride's Pharmacological Profile
Modifications to the substituents on the diacetolol molecule can have a profound impact on its pharmacological properties, including its cardioselectivity and intrinsic sympathomimetic activity (ISA).
Acylamino Group: The presence of the N-acetyl group in diacetolol is a key feature. Diacetolol is the major metabolite of acebutolol (B1665407), formed through hydrolysis of the butyramide (B146194) group of acebutolol to an amine, followed by acetylation. researchgate.net This metabolic conversion to diacetolol results in a compound with greater cardioselectivity compared to its parent drug, acebutolol. ncats.ionih.gov
Studies comparing diacetolol with other beta-blockers like acebutolol, metoprolol (B1676517), and propranolol (B1214883) have shown that diacetolol is more cardioselective than acebutolol and propranolol. nih.gov It also exhibits weak intrinsic sympathomimetic activity, a property not shared by all beta-blockers. nih.gov
Design Principles for Novel this compound Analogues
The design of novel analogues of this compound is guided by the principles of retrometabolic drug design, where a known active metabolite is used as the lead compound for developing new drugs. ingentaconnect.com The goal is to create analogues with improved pharmacological profiles, such as enhanced selectivity, better bioavailability, or a modified duration of action.
Key design principles for novel diacetolol analogues would include:
Modification of the Acyl Group: Altering the acyl group on the amine could modulate the drug's lipophilicity and, consequently, its absorption, distribution, and metabolism.
Substitution on the Aromatic Ring: Introducing different substituents on the aromatic ring could fine-tune the drug's affinity and selectivity for β-adrenergic receptor subtypes.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) could lead to analogues with improved characteristics. For instance, replacing the acetyl group with other electron-withdrawing groups might alter the electronic properties of the aromatic ring and its interaction with the receptor.
The development of such analogues often involves high-throughput screening of chemical libraries to identify lead compounds with high binding affinity to the target receptor. epo.org
Comparative Preclinical Pharmacological Evaluation of this compound Analogues
Preclinical studies are essential to compare the pharmacological properties of newly synthesized analogues with the parent compound, diacetolol. These evaluations are typically conducted in vitro and in vivo using animal models. wdh.ac.id
In Vitro Studies: These studies assess the binding affinity of the analogues to β1 and β2 adrenergic receptors, usually through radioligand binding assays. They also determine the functional activity of the compounds, such as their ability to block the effects of agonists like isoproterenol (B85558) in isolated tissues (e.g., guinea pig atria for β1 activity and tracheal preparations for β2 activity). nih.gov
In Vivo Studies: Animal models, such as anesthetized cats or dogs, are used to evaluate the cardiovascular effects of the analogues. nih.gov These studies measure parameters like heart rate, blood pressure, and cardiac contractility in response to the drug and in the presence of adrenergic stimulation. The cardioselectivity is often assessed by comparing the doses required to block cardiac β1-receptors versus bronchial or vascular β2-receptors. nih.gov
A hypothetical preclinical evaluation of diacetolol analogues might yield data as presented in the interactive table below.
Computational Chemistry Approaches in SAR Development
Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into SAR and guiding the design of new drugs. dokumen.pubnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a diacetolol analogue) when bound to a receptor to form a stable complex. nih.gov This method allows researchers to visualize the interactions between the ligand and the amino acid residues in the receptor's binding site.
By docking diacetolol and its analogues into a 3D model of the β-adrenergic receptor, medicinal chemists can:
Understand the key interactions responsible for binding affinity and selectivity.
Predict the binding affinity of novel analogues before they are synthesized.
Identify potential modifications to the ligand that could enhance its binding.
QSAR is a computational method that attempts to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netsemanticscholar.org In the context of diacetolol, a QSAR model could be developed by correlating various physicochemical properties (descriptors) of a series of diacetolol analogues with their measured β-blocking activity.
These descriptors can include:
Electronic properties: (e.g., partial atomic charges, dipole moment)
Steric properties: (e.g., molecular volume, surface area)
Hydrophobic properties: (e.g., logP, a measure of lipophilicity)
Once a statistically significant QSAR model is established, it can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the synthesis of the most promising compounds. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of this compound. These simulations provide critical insights into the molecule's flexibility, preferred three-dimensional structures, and the dynamic interplay of its functional groups, all of which are fundamental to its interaction with biological targets like β-adrenergic receptors.
The inherent flexibility of Diacetolol, particularly within its side chain, is a key factor governing its binding affinity and selectivity. MD simulations enable the exploration of the molecule's potential energy surface, identifying low-energy, stable conformations that are most likely to be biologically active. Research in this domain often investigates the rotational freedom around specific chemical bonds, such as the C-C and C-O bonds within the hydroxypropoxy side chain. ontosight.ai
A primary focus of these simulations is to determine the spatial orientation of the crucial N-isopropyl group and the secondary alcohol on the side chain, as these moieties are pivotal for anchoring the molecule within the receptor's binding pocket. ontosight.ai MD simulations can predict the most stable arrangements of these groups in various environments, from an aqueous solution to the confined space of a receptor's active site.
Furthermore, these computational methods can uncover intramolecular interactions, such as hydrogen bonds, that stabilize specific conformations. The formation of an intramolecular hydrogen bond between the amine and hydroxyl groups, for instance, can restrict the side chain's flexibility, effectively pre-organizing the molecule into a conformation that is more favorable for receptor binding. iucr.org The probability and strength of these non-covalent interactions are quantifiable through the analysis of simulation trajectories.
Below is a table summarizing key conformational parameters for β-blockers like Diacetolol, which are typically analyzed in molecular dynamics studies.
| Parameter | Description | Typical Values (from simulations) | Significance |
| Dihedral Angle (τ1) | Defines the rotation around the Ar-O-C-C bond. | Can vary, with distinct energy minima corresponding to specific staggered conformations. | Governs the orientation of the aryloxy group relative to the aminopropanol (B1366323) side chain. |
| Dihedral Angle (τ2) | Defines the rotation around the O-C-C-N bond. | Often shows a preference for specific rotamers (gauche and anti). | Determines the spatial relationship between the hydroxyl and amine groups, which is critical for interaction with key residues in the receptor binding site. ontosight.ai |
| Intramolecular H-bond | The distance between the hydroxyl hydrogen and the amine nitrogen. | A distance of < 2.5 Å is often indicative of a hydrogen bond. | Can lead to a more folded, rigid conformation, potentially reducing the entropic penalty upon binding to the receptor. iucr.org |
By providing a dynamic view of Diacetolol's structure, MD simulations complement the static pictures offered by experimental techniques like X-ray crystallography. Understanding the molecule's conformational preferences and the energy barriers separating different states is crucial for a deeper comprehension of its structure-activity relationship. biorxiv.org This knowledge is invaluable for the rational design of new, more effective analogs by allowing for the in silico evaluation of novel chemical structures before their costly synthesis and biological testing.
Analytical Methodologies for Diacetolol Hydrochloride in Research
Chromatographic Techniques for Quantification and Purity Assessment
Chromatography is a cornerstone for the separation, identification, and quantification of diacetolol (B1670378) hydrochloride. Its application is essential for resolving the compound from its parent drug, other metabolites, and potential impurities.
High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of diacetolol hydrochloride due to its high selectivity and sensitivity. medjpps.com Various HPLC methods have been developed and validated for its determination in biological fluids and medicated animal diets. nih.govdntb.gov.ua A key application of HPLC is in stereoselective assays, which are capable of separating and simultaneously quantifying the S-(-)- and R-(+)-enantiomers of both acebutolol (B1665407) and diacetolol. capes.gov.br This is particularly important as different isomers of a drug can exhibit distinct pharmacological properties. bjbms.org
Methods often employ reversed-phase columns with specific mobile phases to achieve optimal separation. dntb.gov.ua For instance, a semi-automated HPLC method was developed for determining this compound in medicated animal diets, highlighting the technique's versatility. nih.gov
Table 1: Examples of HPLC Methods for Diacetolol Analysis
| Application | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Determination in medicated animal diets | Not specified | Not specified | Not specified | nih.gov |
| Stereoselective assay in plasma and urine | Not specified | Not specified | Not specified | capes.gov.br |
| Enantioselective assay in human serum | Not specified | Not specified | Not specified | dntb.gov.ua |
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC with conventional detectors, making it the preferred method for analyzing complex biological matrices. mdpi.com This technique is instrumental in identifying and characterizing degradation products of the parent drug, acebutolol, where diacetolol is a key metabolite. nih.gov In these studies, after subjecting the drug to stress conditions (e.g., acidic or alkaline hydrolysis), LC-MS/MS is used to analyze the resulting mixture. nih.gov The structural identity of each product is determined through fragmentation analysis, providing detailed molecular information. nih.gov
The high sensitivity of LC-MS/MS allows for the quantification of low concentrations of diacetolol, with limits of quantification (LOQ) often in the range of 0.1 to 0.5 ng/mL for related beta-blockers. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of pharmaceuticals. nih.gov However, its application to polar and non-volatile compounds like beta-blockers, including diacetolol, typically requires a derivatization step to increase their volatility and thermal stability. faa.govunl.edu For other beta-blockers like metoprolol (B1676517) and atenolol, GC-MS methods have been developed where the compounds are derivatized before injection into the system. nih.govfaa.gov
A challenge in GC-MS analysis is that structurally similar compounds can produce nearly identical mass spectra after derivatization. faa.gov For example, the derivatized forms of atenolol, metoprolol, and a metoprolol metabolite show very similar mass fragments, which could lead to misidentification if relying on mass spectra alone. faa.gov Separation is therefore highly dependent on the chromatographic resolution. While GC-MS is a robust technique for many drugs, specific validated methods for this compound are less commonly reported in the literature compared to LC-based methods. researchgate.net
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and can also be adapted for quantitative analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous elucidation and confirmation of molecular structures. nih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the diacetolol molecule. This allows for verification of its synthesis and identification of impurities. mdpi.com
In quantitative NMR (qNMR), the intensity of a resonance signal is directly proportional to the number of corresponding nuclei, allowing for precise quantification without the need for identical reference standards for the analyte. sapub.orgmmu.ac.uk While specific NMR spectral data for this compound is not detailed in the provided search results, its structure can be confirmed by analyzing the characteristic chemical shifts and coupling constants of its protons and carbons.
Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for Key Functional Groups in Diacetolol
| Functional Group | Atom Type | Predicted Chemical Shift (ppm) |
|---|---|---|
| Acetyl (CH₃-C=O) | ¹H | ~2.1 - 2.6 |
| Acetyl (CH₃-C=O) | ¹³C | ~25 - 30 (CH₃), ~190 - 200 (C=O) |
| Amide (NH-C=O) | ¹H | ~7.5 - 9.5 |
| Isopropyl [(CH₃)₂CH] | ¹H | ~1.0 - 1.3 (CH₃), ~2.8 - 3.5 (CH) |
| Aromatic Ring (C₆H₃) | ¹H | ~6.5 - 8.0 |
Infrared (IR) spectroscopy is a rapid and non-destructive technique used for the identification of compounds by detecting the vibrations of their functional groups. nih.govekb.eg The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features. This technique is widely used in pharmaceutical quality control to confirm the identity of raw materials and finished products. nih.gov
By comparing the IR spectrum of a sample to a reference spectrum, one can quickly verify the identity and purity of this compound. nihs.go.jp Quantitative analysis using IR spectroscopy is also possible by measuring the absorbance at a specific wavenumber that corresponds to a unique functional group, based on Beer-Lambert's law. ekb.eg
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |
| N-H (amine/amide) | Stretching | 3100 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (ketone) | Stretching | 1680 - 1700 |
| C=O (amide) | Stretching | 1630 - 1680 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely accessible and straightforward technique for the quantitative analysis of active pharmaceutical ingredients (APIs). mu-varna.bg It is based on the principle that molecules containing chromophores absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. For compounds like this compound, this method can be applied for quantification in bulk drug substances and simple formulations.
The analytical procedure typically involves dissolving a precisely weighed amount of the this compound research sample in a suitable solvent. The choice of solvent is critical; it must dissolve the compound and be transparent in the wavelength range of interest. For Acebutolol, the parent compound, solvents like methanol (B129727) and 0.1N hydrochloric acid have been successfully used. juniperpublishers.comijpras.com The absorbance of the resulting solution is then measured at the wavelength of maximum absorbance (λmax). The λmax for Acebutolol hydrochloride, a structurally similar compound, has been reported at approximately 233-234 nm in acidic and basic solutions. researchgate.net The concentration of this compound in the sample is determined by comparing its absorbance to that of a standard solution of known concentration, following Beer-Lambert's law.
Table 1: Typical Parameters for UV-Vis Spectroscopic Analysis
| Parameter | Description | Example Value (based on Acebutolol HCl) |
|---|---|---|
| Instrument | Double beam UV-Vis Spectrophotometer | Shimadzu 1800 juniperpublishers.comresearchgate.net |
| Solvent | Methanol, 0.1N HCl, Distilled Water | Methanol juniperpublishers.com |
| Wavelength (λmax) | Wavelength of maximum absorbance | ~233 nm researchgate.net |
| Linearity Range | Concentration range where absorbance is proportional to concentration | 2-18 µg/ml juniperpublishers.comresearchgate.net |
| Correlation Coefficient (r²) | A measure of the goodness of fit of the calibration curve | >0.999 juniperpublishers.com |
This method is valued for its simplicity, speed, and cost-effectiveness, making it suitable for routine analysis in research settings where high sample throughput is required. juniperpublishers.com
Spectrofluorimetry
Spectrofluorimetry is an analytical technique that measures the fluorescence emitted by a substance. It is known for its high sensitivity and specificity, often surpassing UV-Vis spectroscopy. This method is particularly useful for determining very low concentrations of analytes. scielo.org.mx
The methodology involves exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength. Some compounds are naturally fluorescent, while others may require derivatization with a fluorescent reagent to produce a measurable signal. For instance, primary and secondary amines can react with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol to form highly fluorescent isoindole derivatives. mdpi.com This approach could be applicable to this compound.
The experimental conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure the stability and maximum fluorescence intensity of the resulting product. mdpi.com The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte over a certain range. The method's high sensitivity allows for detection at the nanogram per milliliter (ng/mL) level.
Table 2: Key Parameters in Spectrofluorimetric Method Development
| Parameter | Description |
|---|---|
| Excitation Wavelength (λex) | Wavelength used to excite the analyte. |
| Emission Wavelength (λem) | Wavelength at which fluorescence is measured. |
| Derivatizing Agent | Reagent used to create a fluorescent product (e.g., o-phthalaldehyde). |
| Reaction Medium | pH and buffer system to optimize the derivatization reaction and fluorescence. |
| Linearity Range | The range of concentrations over which the fluorescence intensity is proportional to the analyte concentration. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |
Electrochemical and Voltammetric Methods for Detection
Electrochemical methods offer a powerful alternative for the analysis of electroactive compounds. asdlib.org Voltammetric techniques, in particular, are favored for their high sensitivity, portability, and rapid response. researchgate.net These methods involve applying a potential to an electrode and measuring the resulting current, which is related to the concentration of the analyte undergoing oxidation or reduction. asdlib.org
For the determination of this compound, techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) at a glassy carbon electrode could be employed. nih.govmdpi.com The process involves placing a solution of the analyte in an electrochemical cell with a three-electrode system (working, reference, and counter electrodes). A potential waveform is applied, and the resulting current response is recorded as a voltammogram. The peak current in the voltammogram is proportional to the analyte's concentration.
The sensitivity and selectivity of the method can be significantly enhanced by chemically modifying the surface of the working electrode. researchgate.net These modifications can facilitate the electrochemical reaction and preconcentrate the analyte at the electrode surface, leading to lower detection limits. researchgate.net
Bioanalytical Method Development for Preclinical Samples (e.g., animal plasma, tissue homogenates)
Bioanalytical methods are crucial for quantifying drugs and their metabolites in biological matrices, which is essential for pharmacokinetic and toxicokinetic studies in preclinical drug development. onlinepharmacytech.infoitrlab.com
The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix (e.g., plasma, tissue) and remove interfering substances like proteins, lipids, and salts. nih.gov The choice of extraction technique depends on the physicochemical properties of the analyte and the nature of the matrix.
Common extraction techniques include:
Protein Precipitation (PPT): This is a simple and fast method where an organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins. nih.gov The supernatant containing the analyte is then separated by centrifugation.
Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. The choice of solvent is crucial for achieving high extraction efficiency. For enhanced extraction, a mixture of solvents like tertiary butyl methyl ether and diethyl ether can be used. mdpi.com
Solid-Phase Extraction (SPE): In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. This method provides cleaner extracts and higher concentration factors compared to PPT and LLE. onlinepharmacytech.infonih.gov
Following extraction, the sample is often evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument. onlinepharmacytech.info
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. scielo.brresearchgate.net For research applications, validation ensures the reliability and reproducibility of the data. Key validation parameters, as recommended by guidelines from bodies like the ICH, include: researchgate.netgavinpublishers.com
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.netgavinpublishers.com
Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery. researchgate.netgavinpublishers.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). researchgate.net
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netgavinpublishers.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, long-term storage).
Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
|---|---|
| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LOQ). |
| Precision | %RSD should not exceed 15% (20% at LOQ). |
| Linearity | Correlation coefficient (r²) ≥ 0.99. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |
Purity Profiling and Impurity Analysis in Research Batches
Impurity profiling is the identification and quantification of impurities in a drug substance. The presence of impurities, even in small amounts, can affect the efficacy and safety of a pharmaceutical product. nih.gov Regulatory authorities like the International Conference on Harmonisation (ICH) have established guidelines for the control of impurities. nih.govnih.gov
In research batches of this compound, impurities can originate from various sources, including the synthesis process (e.g., reagents, intermediates, by-products) or degradation of the drug substance over time (e.g., hydrolysis, oxidation). nih.govresearchgate.net
A variety of analytical techniques are used for impurity profiling, with hyphenated chromatographic techniques being the most powerful. nih.govbiomedres.us
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or photodiode array (PDA) detection, is the workhorse for separating and quantifying impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of LC with the identification capabilities of MS, allowing for the determination of the molecular weights and structures of unknown impurities. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile impurities. nih.gov
The goal of impurity profiling in research is to identify and control impurities to ensure the quality and consistency of the material used in preclinical and further studies. According to ICH guidelines, impurities present at levels above 0.1% should generally be identified. nih.gov
Preclinical Pharmacokinetic and Metabolic Research
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
Preclinical investigations into the ADME properties of diacetolol (B1670378) have primarily been conducted in the context of the administration of its parent compound, acebutolol (B1665407).
Direct studies on the oral bioavailability of diacetolol in preclinical species are limited. However, pharmacokinetic studies in rabbits with carbon tetrachloride-induced hepatic failure provide some insights into its formation and disposition after oral administration of acebutolol. In this model, following a single 10 mg/kg oral dose of acebutolol, the plasma concentrations of both acebutolol and its metabolite, diacetolol, were measured. A key finding was that the ratio of diacetolol to the total acebutolol in the plasma was significantly decreased in rabbits with moderate to severe hepatic failure nih.gov. This suggests that the hepatic first-pass metabolism of acebutolol to diacetolol is a significant pathway, and its efficiency can be compromised by liver damage.
Table 1: Pharmacokinetic Parameters of Acebutolol and Diacetolol in Rabbits with Hepatic Failure Following Oral Administration of Acebutolol
| Parameter | Control Group | Moderate Hepatic Failure | Severe Hepatic Failure |
| Acebutolol AUC | Increased | Significantly Increased | Significantly Increased |
| Acebutolol Cmax | Increased | Significantly Increased | Significantly Increased |
| Diacetolol/Total Acebutolol Ratio | Normal | Significantly Decreased | Significantly Decreased |
AUC (Area Under the Curve), Cmax (Maximum Concentration) Note: This table is an interpretation of the findings from the study in rabbits with induced hepatic failure and does not represent absolute values.
A study using 14C-labeled acebutolol was conducted in 33-week-old normotensive (WKY) and stroke-prone spontaneously hypertensive (SHR-SP) rats to investigate its tissue distribution 30 minutes after intravenous administration. The results showed that radioactivity was distributed to various tissues, with notable findings in the aorta, kidney, liver, and muscle. In SHR-SP rats, the ratios of radioactivity in these tissues to plasma radioactivity were higher compared to WKY rats. Conversely, the brain-to-plasma radioactivity ratio was very low in both groups, suggesting poor penetration of the blood-brain barrier by acebutolol and its metabolites nih.gov. Given that diacetolol is the major metabolite, it is plausible that it follows a similar distribution pattern, with accumulation in peripheral tissues and limited central nervous system exposure.
Table 2: Tissue Distribution of 14C-Acebutolol and its Metabolites in Rats
| Tissue | Radioactivity/Plasma Radioactivity Ratio (WKY Rats) | Radioactivity/Plasma Radioactivity Ratio (SHR-SP Rats) |
| Aorta | Lower | Higher |
| Kidney | Lower | Higher |
| Liver | Lower | Higher |
| Muscle | Lower | Higher |
| Brain | Very Low | Very Low |
Note: This table summarizes the relative distribution of radioactivity from 14C-acebutolol and does not represent specific concentrations of diacetolol.
Metabolic Pathways and Enzyme Identification
The biotransformation of acebutolol to diacetolol and the subsequent metabolism of related compounds have been investigated to identify the key enzymes involved in these pathways.
While cytochrome P450 enzymes are central to the metabolism of many drugs, the formation of diacetolol from acebutolol is not primarily mediated by this superfamily. However, a study investigating the metabolism of acetolol, a hydrolytic metabolite of acebutolol, found that it undergoes further metabolism by CYP2C19. When acetolol was incubated with human liver microsomes and an NADPH-generating system, a metabolite conjugated with N-acetylcysteine was formed. The involvement of CYP2C19 was confirmed through studies using a panel of recombinant cytochrome P450 enzymes and inhibition studies with the CYP2C19 inhibitor, tranylcypromine (B92988) nih.gov.
The primary pathway for the formation of diacetolol from acebutolol involves hydrolysis followed by acetylation. Research using human liver and intestinal microsomes, as well as recombinant enzymes, has identified carboxylesterase 2 (CES2) as the enzyme responsible for the initial hydrolysis of acebutolol. The subsequent acetylation of the resulting intermediate is catalyzed by N-acetyltransferase 2 (NAT2) to form diacetolol nih.gov.
The principal preclinical and clinical metabolite of acebutolol is diacetolol. In addition to diacetolol, another metabolite identified in preclinical studies is acetolol, which is the product of the hydrolysis of acebutolol by CES2. As mentioned previously, acetolol can be further metabolized by CYP2C19 to form a conjugate with N-acetylcysteine nih.gov. An in vivo study in mice that were administered acebutolol further supported the relevance of these metabolic pathways, as co-treatment with inhibitors of esterases or P450 enzymes altered the production of antinuclear antibodies, an effect linked to acebutolol's metabolism nih.gov.
Table 3: Enzymes and Metabolites in the Biotransformation of Acebutolol
| Parent Compound | Enzyme | Resulting Metabolite |
| Acebutolol | Carboxylesterase 2 (CES2) | Acetolol |
| Acetolol | N-acetyltransferase 2 (NAT2) | Diacetolol |
| Acetolol | Cytochrome P450 2C19 (CYP2C19) | N-acetylcysteine conjugate |
Elimination Kinetics and Half-Life in Preclinical Species
Limited preclinical data is available regarding the elimination kinetics and half-life of diacetolol hydrochloride in various animal species. The majority of published research focuses on its parent compound, acebutolol, or on the pharmacokinetics of diacetolol in humans.
One study investigated the pharmacokinetic characteristics of acebutolol and its primary metabolite, diacetolol, in a preclinical model of rabbits with carbon tetrachloride-induced hepatic failure nih.gov. Following a single oral dose of acebutolol, the plasma concentrations of both acebutolol and diacetolol were measured. In rabbits with moderate to severe hepatic failure, the ratio of diacetolol to the total acebutolol in the plasma was significantly decreased, suggesting an inhibition of the hepatic metabolism of acebutolol to diacetolol nih.gov. While this study provides valuable insight into the pharmacokinetics of diacetolol in a disease state model, it does not provide specific elimination kinetic parameters such as the half-life of diacetolol in healthy rabbits.
The elimination half-life of diacetolol has been reported in humans to be between 8 to 13 hours drugbank.com. It is important to note that pharmacokinetic parameters, including half-life, can vary significantly between species due to differences in drug metabolism and excretion pathways nih.govmdpi.com. Therefore, direct extrapolation of human data to preclinical species is not always accurate nih.gov.
Further research in common preclinical species such as rats, dogs, and monkeys is necessary to fully characterize the elimination kinetics and half-life of this compound. The table below summarizes the available, albeit limited, preclinical pharmacokinetic data for diacetolol.
| Preclinical Species | Model | Key Findings Related to Diacetolol | Reference |
|---|---|---|---|
| Rabbit | Carbon Tetrachloride-Induced Hepatic Failure | Decreased plasma ratio of diacetolol to total acebutolol, indicating inhibited formation from the parent drug. | nih.gov |
Investigation of Stereoisomer-Specific Pharmacokinetics in Preclinical Models
Acebutolol is a chiral compound, and its metabolism to diacetolol can result in the formation of stereoisomers. While the stereoselective pharmacokinetics of various beta-blockers have been investigated, there is a notable lack of specific preclinical data on the stereoisomer-specific pharmacokinetics of diacetolol.
The absence of dedicated preclinical studies on the stereoisomer-specific pharmacokinetics of diacetolol represents a significant data gap. Such studies would be crucial for a comprehensive understanding of the compound's disposition and for accurately extrapolating pharmacokinetic and pharmacodynamic data from preclinical models to humans.
Drug-Drug Interaction Studies in Preclinical In Vitro and In Vivo Models (e.g., enzyme induction/inhibition, transporter interactions)
A thorough evaluation of a drug candidate's potential for drug-drug interactions is a critical component of preclinical development. This involves in vitro and in vivo studies to assess the compound's effects on drug-metabolizing enzymes and drug transporters.
Enzyme Induction and Inhibition
No specific preclinical studies on the potential of this compound to induce or inhibit major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, were identified in the available literature. Acebutolol, the parent compound of diacetolol, has been noted to have a low likelihood of displacement interactions with other drugs due to its low protein binding nih.gov. However, this does not preclude the possibility of interactions related to metabolic enzymes. In vitro assays using liver microsomes or hepatocytes are standard methods to evaluate the inhibitory and inductive potential of a compound on CYP enzymes bioivt.comnih.govnih.govdoi.orgresearchgate.net.
Transporter Interactions
Similarly, there is no specific preclinical data on the interaction of this compound with drug transporters. Drug transporters, such as P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs), play a crucial role in the absorption, distribution, and excretion of many drugs nih.govnih.govbioivt.comxenotech.comresearchgate.net. In vitro systems, including transfected cell lines expressing specific transporters, are commonly used to assess whether a compound is a substrate or an inhibitor of these transporters bioivt.comresearchgate.net.
Given that acebutolol and diacetolol are subject to both renal and hepatic excretion, interactions with transporters in these organs could be of significance nih.govnih.govdrugs.comdrugs.com. The absence of such preclinical data for diacetolol makes it difficult to predict its potential for transporter-mediated drug-drug interactions.
Preclinical Research Models for Mechanistic Investigations
In Vivo Animal Models for Pharmacological Mechanisms
In vivo animal models have been instrumental in characterizing the systemic effects of diacetolol (B1670378) hydrochloride. These studies provide a comprehensive understanding of how the compound interacts with complex physiological systems, offering insights that are not achievable in simpler models.
Cardiovascular System Models for Receptor-Mediated Effects
Preclinical studies in various animal models have established diacetolol hydrochloride as a cardioselective beta-adrenoceptor blocking agent. nih.gov In anesthetized cats, both diacetolol and its parent compound, acebutolol (B1665407), demonstrated closely similar beta-adrenoceptor blocking potency and cardioselectivity. nih.gov Further investigations in anesthetized dogs with ouabain-induced arrhythmias showed that while diacetolol did not restore sinus rhythm, it was comparable to acebutolol in preventing adrenaline/methylchloroform-induced arrhythmias in cats. nih.gov These models have been crucial in defining the antiarrhythmic potential of diacetolol, which is believed to be related to its beta-blocking activity. nih.gov
A notable characteristic of diacetolol observed in these animal models is its weak intrinsic sympathomimetic activity (ISA). nih.gov This property, shared with acebutolol, suggests a partial agonist activity at beta-adrenoceptors. nih.gov
Below is a table summarizing the key findings from cardiovascular system models:
| Animal Model | Experimental Setup | Key Findings for this compound | Reference |
| Anesthetized Cat | Beta-adrenoceptor blockade assessment | Similar beta-adrenoceptor blocking potency and cardioselectivity to acebutolol. | nih.gov |
| Anesthetized Cat | Adrenaline/methylchloroform-induced arrhythmia | Similar efficacy to acebutolol in preventing arrhythmia. | nih.gov |
| Anesthetized Dog | Ouabain-induced arrhythmia | Did not restore sinus rhythm. | nih.gov |
Respiratory System Models for Bronchial Interactions
The cardioselectivity of this compound has been a key focus of investigation, particularly in models that assess its interaction with the respiratory system. In vitro studies using isolated tracheal tissue from guinea pigs indicated that diacetolol has a greater cardioselectivity (atrial relative to tracheal tissue) compared to acebutolol. nih.gov This suggests a lower potential for causing bronchoconstriction, a common side effect of non-selective beta-blockers.
In a study involving healthy human subjects, the bronchial beta-adrenoceptor blockade was assessed by measuring the displacement of the bronchodilator dose-response curve to inhaled isoprenaline. nih.gov The results indicated that diacetolol had a lower impact on airway resistance compared to propranolol (B1214883) and acebutolol, further supporting its cardioselective profile. nih.gov
The following table presents data on the bronchial interactions of this compound:
| Model | Assessment Method | Key Findings for this compound | Reference |
| Guinea Pig Tracheal Tissue (In Vitro) | Comparison of atrial vs. tracheal tissue effects | Greater cardioselectivity than acebutolol. | nih.gov |
| Healthy Human Subjects | Isoprenaline bronchodilator dose-response curve | Lower dose ratio for airway isoprenaline dose-response compared to acebutolol and propranolol, indicating less bronchial beta-blockade. | nih.gov |
Central Nervous System Interactions
Current research indicates that acebutolol, the parent compound of diacetolol, is relatively hydrophilic and does not readily cross the blood-brain barrier. nih.gov This property is considered clinically significant as it may lead to a lower incidence and severity of central nervous system (CNS) side effects. nih.gov While direct preclinical studies on the CNS penetration and effects of this compound are not extensively detailed in the available literature, its pharmacological profile, being similar to acebutolol in many aspects, suggests a comparable low potential for CNS interactions. nih.gov
Isolated Organ and Tissue Preparations for Functional Studies
Isolated organ and tissue preparations provide a controlled environment to study the direct effects of a compound on specific tissues without the confounding influences of systemic homeostatic mechanisms. adinstruments.companlab.com These ex vivo models have been pivotal in dissecting the pharmacological actions of this compound.
In vitro studies on isolated guinea pig atria and trachea have been fundamental in establishing the beta-adrenoceptor blocking potency and cardioselectivity of diacetolol. nih.gov These preparations allow for the direct measurement of drug effects on cardiac muscle contractility and airway smooth muscle relaxation, providing a quantitative comparison between different beta-blockers. nih.gov Specifically, the beta-adrenoceptor blocking potency of diacetolol was found to be less than that of acebutolol in these isolated tissues. nih.gov
Cellular and Subcellular Studies for Molecular Mechanism Elucidation
While extensive cellular and subcellular studies specifically detailing the molecular mechanisms of this compound are not prominently featured in the reviewed literature, the established pharmacology of beta-blockers provides a framework for its action. The primary mechanism is the competitive antagonism of beta-adrenoceptors, which are G-protein coupled receptors. nih.gov Activation of these receptors normally leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). By blocking these receptors, this compound prevents the downstream signaling cascade initiated by catecholamines like adrenaline and noradrenaline.
Comparative Studies of this compound with Parent Compound (Acebutolol) in Preclinical Systems
In vitro, diacetolol was found to have lower beta-adrenoceptor blocking potency but greater cardioselectivity than acebutolol. nih.gov However, in vivo studies in anesthetized cats showed that both compounds had very similar beta-adrenoceptor blocking potency and cardioselectivity. nih.gov A key difference identified is that diacetolol lacks the significant membrane-stabilizing activity (MSA) that is present in acebutolol. nih.govnih.gov Both compounds exhibit weak intrinsic sympathomimetic activity. nih.govnih.gov
A comparative study in healthy human subjects further elucidated the differences in cardioselectivity. nih.gov It was observed that diacetolol appears to be more cardioselective than acebutolol in humans. nih.gov
The table below summarizes the comparative preclinical findings between this compound and acebutolol:
| Feature | This compound | Acebutolol | Reference |
| Beta-Adrenoceptor Blocking Potency (In Vitro) | Less than acebutolol | Higher than diacetolol | nih.gov |
| Beta-Adrenoceptor Blocking Potency (In Vivo - Cat) | Closely similar to acebutolol | Closely similar to diacetolol | nih.gov |
| Cardioselectivity (In Vitro) | Greater than acebutolol | Less than diacetolol | nih.gov |
| Cardioselectivity (In Vivo - Cat) | Closely similar to acebutolol | Closely similar to diacetolol | nih.gov |
| Cardioselectivity (Human) | More cardioselective than acebutolol | Less cardioselective than diacetolol | nih.gov |
| Intrinsic Sympathomimetic Activity (ISA) | Weak | Weak | nih.govnih.gov |
| Membrane-Stabilizing Activity (MSA) | Not significant | Present | nih.govnih.gov |
Application of Preclinical Proof-of-Concept Studies for Mechanistic Understanding
Preclinical proof-of-concept studies have been instrumental in delineating the mechanistic profile of this compound, the primary active metabolite of Acebutolol. These investigations, employing a range of in vitro and in vivo models, have successfully characterized its pharmacological actions, particularly its effects on adrenergic receptors and its anti-arrhythmic properties. These studies have established Diacetolol as a cardioselective β-adrenoceptor antagonist with weak intrinsic sympathomimetic activity (ISA) and a lack of significant membrane-stabilizing activity (MSA). nih.gov
In Vitro Mechanistic Studies
In vitro models have been fundamental in quantifying the direct effects of Diacetolol on isolated tissues, allowing for a precise characterization of its receptor-level interactions. Key models have included isolated guinea-pig atrial and tracheal tissues, which are standard preparations for assessing β-adrenoceptor blockade and cardioselectivity.
Beta-Adrenoceptor Blocking Potency and Cardioselectivity:
While direct pA2 values from the primary literature were not available in the searched resources, the qualitative findings consistently support this profile. The pA2 value is a measure of the affinity of an antagonist for its receptor; a higher pA2 value indicates greater potency.
Table 1: In Vitro Beta-Adrenoceptor Antagonist Activity of this compound (Note: Specific quantitative pA2 values were not available in the searched resources. The table reflects the qualitative findings.)
| Parameter | Tissue Model | Finding |
|---|---|---|
| β1-Adrenoceptor Blockade | Guinea-Pig Atria | Potent antagonism demonstrated. |
| β2-Adrenoceptor Blockade | Guinea-Pig Trachea | Antagonism demonstrated, but to a lesser extent than at β1-receptors. |
| Cardioselectivity | Atrial vs. Tracheal Tissue | Greater than that of Acebutolol. nih.gov |
Intrinsic Sympathomimetic Activity (ISA):
Intrinsic sympathomimetic activity refers to the capacity of a β-blocker to exert a mild agonistic effect at the β-adrenoceptor while simultaneously blocking the effects of more potent catecholamines like adrenaline. Preclinical studies using isolated guinea-pig atria have shown that Diacetolol possesses weak ISA. nih.gov This partial agonist activity is a distinguishing feature of its mechanism.
Membrane-Stabilizing Activity (MSA):
Membrane-stabilizing activity, often referred to as a quinidine-like or local anesthetic effect, is another property of some β-blockers. This action is independent of β-adrenoceptor blockade and relates to the compound's ability to interfere with cardiac action potentials. Investigations using models such as the guinea-pig sciatic nerve have concluded that Diacetolol has no significant MSA. nih.gov This differentiates it from its parent compound, Acebutolol, which does exhibit this property.
In Vivo Mechanistic Studies
In vivo studies using animal models have been crucial for understanding how the in vitro properties of Diacetolol translate into physiological effects.
Cardiovascular Effects in Anesthetized Animals:
In anesthetized cats, the β-adrenoceptor blocking potency and cardioselectivity of Diacetolol were found to be very similar to those of Acebutolol. nih.gov This indicates that in a whole-animal system, Diacetolol effectively functions as a cardioselective β-blocker.
Anti-Arrhythmic Effects in Animal Models:
The anti-arrhythmic potential of Diacetolol has been investigated in established animal models of cardiac arrhythmia.
Ouabain-Induced Arrhythmias: In anesthetized dogs, where arrhythmias were induced by the cardiac glycoside ouabain, Diacetolol was not effective in restoring normal sinus rhythm. nih.gov
Adrenaline/Methylchloroform-Induced Arrhythmias: In a model using anesthetized cats, Diacetolol was shown to be similar to Acebutolol in its ability to prevent arrhythmias induced by a combination of adrenaline and methylchloroform. nih.gov This suggests efficacy against catecholamine-driven arrhythmias, consistent with its β-blocking mechanism.
Table 2: In Vivo Anti-Arrhythmic Effects of this compound
| Animal Model | Arrhythmia Induction Agent | Outcome |
|---|---|---|
| Anesthetized Dog | Ouabain | Did not restore sinus rhythm. nih.gov |
These preclinical proof-of-concept studies have been essential in building a comprehensive mechanistic understanding of this compound. They have characterized it as a cardioselective β1-adrenoceptor antagonist with weak partial agonist activity and no membrane-stabilizing effects. This pharmacological profile, elucidated through a combination of in vitro and in vivo models, underpins its clinical application.
Future Directions and Emerging Research Avenues for Diacetolol Hydrochloride
Exploration of Novel Molecular Targets based on Preclinical Findings
While the primary mechanism of Diacetolol (B1670378) is the blockade of beta-1 adrenergic receptors, preclinical research on its parent compound, Acebutolol (B1665407), suggests the existence of other molecular interactions that warrant investigation. drugbank.compatsnap.com A key area for future exploration is the potential for off-target effects, particularly those related to metabolic activation.
Preclinical studies have indicated that the metabolism of Acebutolol may lead to the formation of reactive metabolites. One study found that acetolol, the hydrolytic metabolite of acebutolol, can be oxidized by the enzyme CYP2C19 to form a reactive metabolite. nih.gov This process was linked to the production of antinuclear antibodies (ANA) in mice, which are biomarkers associated with drug-induced autoimmune reactions. nih.gov This finding opens a critical research avenue for Diacetolol: to determine if it undergoes similar bioactivation and to identify the specific cellular macromolecules it may interact with, potentially leading to unintended immunological responses.
Future preclinical studies should therefore focus on:
Investigating the role of specific cytochrome P450 enzymes , such as CYP2C19, in the metabolism of Diacetolol itself.
Screening for the formation of reactive metabolites and their subsequent adduction to proteins.
Exploring potential interactions with ion channels , as some beta-blockers exhibit membrane-stabilizing, quinidine-like effects that are independent of beta-blockade. nih.gov
Identifying such novel molecular targets could explain secondary pharmacological effects or idiosyncratic adverse reactions, paving the way for a more complete understanding of Diacetolol's biological activity.
Development of Advanced In Vitro and In Silico Models for Research
To accelerate research and improve the prediction of clinical outcomes, the development of advanced non-animal models for studying Diacetolol is essential. These models can offer more human-relevant data compared to traditional animal studies and can be used for high-throughput screening.
Advanced In Vitro Models: The emergence of cardiac organoids , three-dimensional (3D) cellular constructs grown from human stem cells, presents a powerful tool for cardiovascular drug research. frontiersin.orgnih.gov These organoids can recapitulate aspects of human heart physiology, cellular architecture, and electrophysiological function. mdpi.com Future research could leverage cardiac organoids to:
Assess the direct effects of Diacetolol enantiomers on cardiomyocyte contractility and electrophysiology.
Model genetic cardiomyopathies to test the efficacy of Diacetolol in specific disease states.
Screen for potential cardiotoxicity with higher fidelity than 2D cell cultures. mdpi.comheartbeat.bio
In Silico Models: Computational modeling offers a rapid and cost-effective means to predict the behavior of drugs in the body. Physiologically Based Pharmacokinetic (PBPK) modeling is a particularly promising in silico approach. phinc-modeling.comnih.gov A PBPK model for Diacetolol could be developed to:
Simulate its absorption, distribution, metabolism, and excretion (ADME) in virtual patient populations. nih.gov
Predict pharmacokinetic profiles in special populations, such as individuals with renal impairment, where Diacetolol's clearance may be altered. wikipedia.org
Forecast the impact of drug-drug interactions, particularly with inhibitors or inducers of its metabolizing enzymes. mdpi.com
These advanced models can help refine preclinical study designs and provide mechanistic insights into the pharmacokinetic and pharmacodynamic variability of Diacetolol. nih.gov
Integration of Systems Biology and Pharmacogenomics Concepts in Preclinical Research
The variability in patient response to beta-blockers is well-documented and is partly attributable to genetic differences. Integrating pharmacogenomics and systems biology into preclinical research on Diacetolol can help elucidate the genetic underpinnings of its efficacy and safety.
Pharmacogenomics focuses on how genetic variations influence drug response. For many beta-blockers, a key gene of interest is CYP2D6 , which encodes a critical drug-metabolizing enzyme. nih.govnih.gov The activity of CYP2D6 can vary significantly among individuals, leading to classifications such as poor, intermediate, normal, or ultrarapid metabolizers. nih.gov Although Diacetolol is a metabolite, the metabolism of its parent drug, Acebutolol, and potentially Diacetolol itself, is influenced by these enzymes.
Future preclinical research should incorporate:
Genotype-based studies: Using cell lines or animal models with varying Cyp2d6 activity to investigate how genetic polymorphisms affect the plasma concentrations and therapeutic effects of Diacetolol.
Target gene analysis: Investigating polymorphisms in the beta-1 adrenergic receptor gene (ADRB1). Variants in this gene have been shown to influence the response to beta-blocker therapy in heart failure. youtube.com
A systems biology approach would integrate these genomic data with other 'omics' data (proteomics, metabolomics) to build comprehensive models of Diacetolol's effect on cellular networks, moving beyond a single target to understand its system-wide impact.
| Research Area | Key Genes of Interest | Potential Impact on Diacetolol Therapy |
| Pharmacokinetics | CYP2D6, CES2, CYP2C19 | Altered plasma concentrations of Diacetolol, affecting efficacy and risk of adverse effects. |
| Pharmacodynamics | ADRB1 | Variation in therapeutic response (e.g., blood pressure reduction, heart rate control). |
Hypotheses for New Research Applications and Repurposing Based on Preclinical Data
Emerging preclinical evidence for beta-blockers suggests biological effects beyond cardiovascular regulation, opening hypotheses for repurposing Diacetolol for new therapeutic indications. A significant area of interest is oncology .
Beta-adrenergic signaling has been implicated in tumor progression and metastasis. frontiersin.org Preclinical studies suggest that blocking these pathways can inhibit cancer cell proliferation and enhance anti-tumor immune responses. mdpi.com Given that Acebutolol is a beta-1 selective blocker, a key hypothesis is that Diacetolol could be repurposed as an adjunctive therapy in cancers where beta-1 adrenergic receptors are expressed and functional. This could be particularly relevant for cancers where stress hormones are thought to play a role in disease progression. frontiersin.orgnih.gov
Another hypothesis stems from preclinical findings related to Acebutolol's metabolism and its potential to induce antinuclear antibodies. nih.gov This raises the possibility of investigating Diacetolol's role in modulating immune responses. This could involve exploring its potential application in certain autoimmune conditions or, conversely, better understanding its potential to trigger adverse immunological events.
Table of Repurposing Hypotheses for Diacetolol
| Therapeutic Area | Proposed Mechanism | Preclinical Rationale |
|---|---|---|
| Oncology | Inhibition of beta-adrenergic signaling in tumor cells and the tumor microenvironment. | Evidence that beta-blockers can reduce tumor cell proliferation and enhance immunity. frontiersin.orgmdpi.com |
| Immunology | Modulation of autoimmune responses. | Link between the metabolism of the parent drug (Acebutolol) and the production of autoantibodies in animal models. nih.gov |
Unexplored Stereochemical Aspects and Their Pharmacological Implications
Like its parent compound, Diacetolol is a chiral molecule, and its enantiomers exhibit significant differences in their pharmacokinetic profiles. The beta-blocking activity resides almost exclusively in the S-enantiomer. nih.gov However, since the drug is administered as a racemic mixture (an equal mix of both enantiomers), understanding the disposition of each is critical.
Pharmacokinetic studies in humans have revealed stereoselective processes in the disposition of Diacetolol. Following administration of racemic Acebutolol, the formation of Diacetolol is stereoselective, and there is also stereoselective renal excretion of the Diacetolol enantiomers. nih.gov Specifically, the R-DC enantiomer has a shorter half-life and greater renal clearance than the S-DC enantiomer. nih.gov
| Parameter | (S)-Diacetolol | (R)-Diacetolol | Significance |
| Beta-Blocking Activity | Active | Inactive | The therapeutic effect is derived from the S-enantiomer. |
| Elimination Half-life (t½) | ~8.8 hours | ~6.4 hours | R-enantiomer is cleared more rapidly. nih.gov |
| Renal Clearance | ~53 mL/min | ~70 mL/min | Renal excretion favors the R-enantiomer. nih.gov |
A significant unexplored aspect is the potential for the R-enantiomer to possess its own unique, non-beta-blocking pharmacological activities. This "distomer" is often considered inactive, but it may have off-target effects, either beneficial or adverse, that have not yet been characterized. Future research should aim to isolate the R-enantiomer of Diacetolol and screen it against a wide range of biological targets to uncover any unexplored pharmacological properties.
Application of Proteomics and Metabolomics in Diacetolol Hydrochloride Research
Proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules or metabolites) are powerful tools for understanding the global biological effects of a drug. nih.gov Applying these 'omics' technologies to Diacetolol research could provide profound insights into its mechanisms of action and identify novel biomarkers of response or toxicity. nih.govnih.gov
Proteomics: A proteomic approach could be used to analyze changes in protein expression in cardiac cells or tissues after treatment with Diacetolol. This could help:
Identify Off-Target Effects: By revealing changes in proteins not directly related to the beta-adrenergic pathway.
Elucidate Mechanisms of Cardioprotection: Uncovering proteins involved in the beneficial remodeling of the heart.
Discover Biomarkers: Identifying plasma proteins whose levels change in response to effective therapy, which could be used to monitor treatment. nih.gov
Metabolomics: Metabolomic profiling of biofluids (plasma or urine) from individuals treated with Diacetolol could:
Map Metabolic Perturbations: Reveal how Diacetolol alters key metabolic pathways, such as lipid or glucose metabolism. wjarr.com
Identify Response Phenotypes: Distinguish between "responders" and "non-responders" based on their unique metabolic signatures.
Investigate Gut Microbiome Interactions: Studies on other beta-blockers have shown that treatment can alter urinary metabolites derived from the gut microbiota, suggesting an unexplored axis of interaction. nih.gov
Together, these technologies can create a detailed molecular snapshot of Diacetolol's effects, moving beyond its known pharmacology to a systems-level understanding.
Development of Prodrug Strategies for this compound (purely theoretical/research concept)
A prodrug is an inactive compound that is converted into an active drug within the body. Designing a prodrug of Diacetolol is a theoretical research concept that could aim to overcome specific pharmacokinetic limitations or enhance its therapeutic profile. nih.govwjarr.com The chemical structure of Diacetolol offers several functional groups (a secondary alcohol, a secondary amine, and an amide) that are amenable to chemical modification.
Potential theoretical prodrug strategies could focus on:
Improving Bioavailability: Although Diacetolol is formed from Acebutolol, its own oral bioavailability is moderate. nih.gov Modifying its structure could enhance absorption.
Prolonging Duration of Action: Creating a slow-release prodrug could extend its half-life, potentially allowing for less frequent dosing.
Targeted Delivery: Attaching a carrier moiety that directs the drug to specific tissues, such as the heart, could enhance efficacy and reduce systemic side effects.
Below is a table of purely theoretical prodrug strategies based on Diacetolol's structure.
| Target Functional Group | Prodrug Linkage | Promoieties (Examples) | Potential Goal |
| Secondary Hydroxyl (-OH) | Ester, Carbonate | Long-chain fatty acids, Amino acids | Increase lipophilicity (for membrane permeability) or create a substrate for tissue-specific esterases. |
| Secondary Amine (-NH-) | Amide, Carbamate | Amino acids | Modify solubility and create a target for peptidases. |
| Amide (-NHCOCH₃) | N-Mannich base | Formaldehyde and a secondary amine | Improve water solubility. |
These strategies remain purely conceptual and would require extensive preclinical research to synthesize and evaluate their potential as viable therapeutic agents.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing Diacetolol hydrochloride for pharmacological studies?
- This compound (CAS 73899-76-0) is synthesized via hydrolysis and acetylation of its precursor, Acebutolol. Critical steps include controlling reaction conditions (e.g., pH, temperature) to minimize side products and ensuring proper purification using techniques like recrystallization or column chromatography. Structural confirmation requires nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to validate molecular weight (344.83 g/mol) and purity (>98%) .
Q. How should researchers characterize the purity and structural integrity of this compound in laboratory settings?
- Use a combination of analytical methods:
- HPLC with UV detection to quantify purity and detect impurities.
- Mass spectrometry (MS) for molecular weight confirmation.
- Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., acetyl and hydroxyl groups).
- X-ray crystallography for crystalline structure validation. Cross-referencing with certified reference materials (CRMs) ensures accuracy .
Q. What pharmacokinetic properties of this compound are critical for designing in vivo studies?
- Key properties include:
- Half-life : 8–12 hours, longer than its parent drug Acebutolol.
- Metabolism : Primarily excreted unchanged via renal pathways, with minimal hepatic involvement.
- Bioavailability : Plasma concentrations of Diacetolol exceed Acebutolol after oral administration due to reduced first-pass metabolism.
Experimental designs should account for renal clearance rates and potential drug-drug interactions (e.g., with hydrolase inhibitors like Orlistat) .
Advanced Research Questions
Q. How can researchers design experiments to assess the impact of metabolic inhibitors on this compound's pharmacokinetics?
- Employ crossover studies in animal models:
- Administer Diacetolol with and without co-treatment of hydrolase inhibitors (e.g., Orlistat).
- Measure plasma concentrations of Diacetolol and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Analyze changes in area under the curve (AUC) and half-life to quantify inhibition effects. For example, Orlistat reduces Diacetolol’s AUC by 28% by blocking hydrolytic conversion .
Q. What methodological approaches resolve contradictions in Diacetolol’s reported receptor selectivity across studies?
- Conduct comparative binding assays using radiolabeled ligands:
- Test Diacetolol’s affinity for β1-adrenergic receptors (primary target) versus β2/α1 receptors.
- Use isolated tissue models (e.g., guinea pig atria for β1 selectivity) to validate functional antagonism.
- Cross-reference with deuterated analogs (e.g., Diacetolol D7) to assess isotopic effects on receptor interactions .
Q. What in silico strategies are recommended to study this compound’s interactions with cyclin-dependent kinases (CDKs)?
- Perform molecular dynamics (MD) simulations (e.g., 100,000-frame trajectories) to evaluate binding stability.
- Calculate root-mean-square deviation (RMSD) to assess ligand-protein complex stability.
- Analyze hydrogen bond occupancy (e.g., Lys154 and Tyr31 interactions) to identify weak binding regions. Note: Diacetolol shows stable RMSD trajectories with CCNA2 but lacks strong hydrogen bonding, suggesting indirect modulation .
Q. How can researchers differentiate this compound isomers using chromatographic techniques?
- Utilize high-resolution LC-MS with chiral stationary phases to separate isomers.
- Optimize mobile phase composition (e.g., acetonitrile/ammonium formate gradients) for peak resolution.
- Validate isomers via tandem MS fragmentation patterns and comparison with synthetic standards. For example, two possible diastereomers were identified in milk powder analyses, differing in hydroxyl group positioning .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., metabolite concentration variations), apply pharmacokinetic modeling to account for interspecies differences or enzyme polymorphism. Use Bayesian statistics to integrate in vitro and in vivo data .
- Beta-Blocker Selectivity : Validate receptor specificity using knockout animal models or siRNA-mediated receptor silencing in cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
